REACTION_CXSMILES
|
[O-]S([O-])(=O)=O.[Mg+2].[N:7]1C2[C:11](=[CH:12][CH:13]=[C:14]3C=2N=CC=C3)[CH:10]=[CH:9][CH:8]=1.C([Li])CCC.C(Cl)(=[O:31])CCCC.Cl>C1COCC1.O>[O:31]=[C:10]([CH2:11][CH2:12][CH2:13][CH3:14])[CH2:9][C:8]#[N:7] |f:0.1|
|
Name
|
|
Quantity
|
14.3 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1=CC=CC2=CC=C3C=CC=NC3=C12
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
55 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(CCCC)(=O)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
stir for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed to -5° to +5° C. after which the indicator color
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted 3 times with ether
|
Type
|
WASH
|
Details
|
The combined organic material was washed twice with saturated NaHCO3 solution
|
Type
|
EXTRACTION
|
Details
|
The washes were back extracted with ether
|
Type
|
WASH
|
Details
|
the back extracts were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
were dried over MgSO4
|
Type
|
DISTILLATION
|
Details
|
then was distilled at ~1 Torr with the title compound
|
Type
|
DISTILLATION
|
Details
|
distilling at 87°-91° C
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC#N)CCCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |